![molecular formula C10H13Cl2N3 B2414878 1,2,3,4-テトラヒドロピラジノ[1,2-a]ベンゾイミダゾール;二塩酸塩 CAS No. 112842-83-8](/img/structure/B2414878.png)

1,2,3,4-テトラヒドロピラジノ[1,2-a]ベンゾイミダゾール;二塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

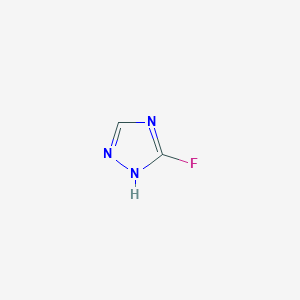

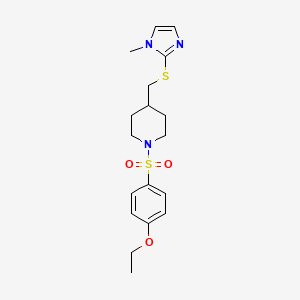

1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by a fused ring system that includes a pyrazine ring and a benzimidazole ring

科学的研究の応用

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

作用機序

Target of Action

Similar compounds have been known to exhibit a wide spectrum of biological activity and numerous therapeutic applications in medicine .

Mode of Action

It’s worth noting that similar compounds have been found to exhibit antibacterial activity against both gram-positive and gram-negative bacteria .

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways, leading to their wide spectrum of biological activity .

Result of Action

Similar compounds have been found to exhibit a wide spectrum of biological activity, including antibacterial effects .

生化学分析

Biochemical Properties

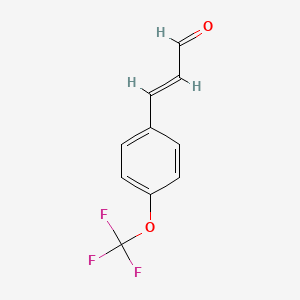

1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. This compound has been shown to exhibit inhibitory activity against certain enzymes, such as α-amylase and α-glucosidase . These interactions are crucial in regulating carbohydrate metabolism, making the compound a potential candidate for the development of antidiabetic agents. Additionally, 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride has been found to interact with bacterial enzymes, demonstrating antibacterial properties against both Gram-positive and Gram-negative bacteria .

Cellular Effects

The effects of 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of certain bacterial cells by interfering with their metabolic processes . In mammalian cells, 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride can affect gene expression related to carbohydrate metabolism, thereby influencing cellular energy balance and homeostasis .

Molecular Mechanism

The molecular mechanism of action of 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride involves its binding interactions with specific biomolecules. This compound acts as an enzyme inhibitor by binding to the active sites of enzymes such as α-amylase and α-glucosidase, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride can maintain its inhibitory effects on enzymes and cellular processes, making it a reliable candidate for prolonged biochemical research .

Dosage Effects in Animal Models

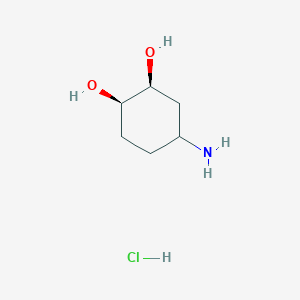

The effects of 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride vary with different dosages in animal models. At lower doses, this compound has been found to effectively inhibit target enzymes without causing significant adverse effects . At higher doses, some toxic effects have been observed, including disruptions in normal metabolic processes and potential cytotoxicity . These findings highlight the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. This compound interacts with enzymes such as α-amylase and α-glucosidase, which play key roles in the breakdown of polysaccharides into simpler sugars . By inhibiting these enzymes, 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride can modulate metabolic flux and alter metabolite levels, thereby influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The presence of binding proteins enhances its localization and accumulation in target tissues, thereby increasing its efficacy in biochemical reactions .

Subcellular Localization

1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and regulatory proteins . Additionally, post-translational modifications and targeting signals may direct 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride to specific organelles, further influencing its biochemical properties and cellular effects .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole typically involves the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

化学反応の分析

Types of Reactions

1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted benzimidazole derivatives, depending on the specific reaction conditions and reagents used .

類似化合物との比較

Similar Compounds

Pyrido[1,2-a]benzimidazole: Similar in structure but with a pyridine ring instead of a pyrazine ring.

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole: Another derivative with a pyridine ring, known for its antibacterial activity.

Uniqueness

1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole is unique due to its specific ring structure, which imparts distinct chemical and biological properties

特性

IUPAC Name |

1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.2ClH/c1-2-4-9-8(3-1)12-10-7-11-5-6-13(9)10;;/h1-4,11H,5-7H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLNKQGTGNTJFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC3=CC=CC=C32)CN1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-(7-(4-methylpiperidin-1-yl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2414795.png)

![N-cyclopentyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2414798.png)

![2-(2,4-dichlorophenoxy)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide](/img/structure/B2414799.png)

![1-[(Diethylamino)methyl]piperidin-2-one](/img/structure/B2414801.png)

![N-[3-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide](/img/structure/B2414802.png)

![Methyl [(3-cyanopyridin-2-yl)thio]acetate](/img/structure/B2414805.png)

![Benzyl 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetate](/img/structure/B2414808.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2414814.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2414817.png)